Cas no 898433-72-2 (2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide)

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- F2633-0106
- 2-amino-N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)carbonyl]indolizine-1-carboxamide
- STL269515
- AKOS016393308
- 898433-72-2
-
- Inchi: 1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30)
- InChI Key: SBXSUJUZVXQIAE-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C1=C(C(C(NC2=CC=C(C)C(C)=C2)=O)=C2C=CC=CN21)N
Computed Properties
- Exact Mass: 397.17902698g/mol
- Monoisotopic Mass: 397.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.6Ų
- XLogP3: 6
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2633-0106-10μmol |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2633-0106-5μmol |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2633-0106-2mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2633-0106-15mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2633-0106-3mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA83315-1mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA83315-5mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA83315-10mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F2633-0106-5mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2633-0106-40mg |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
898433-72-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Related Literature
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Introduction to 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS No. 898433-72-2) in Modern Chemical Biology
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, identified by its CAS number 898433-72-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the indolizine scaffold, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple substituents, including amino, dimethylphenyl, and methylbenzoyl groups, contributes to its intricate chemical profile and potential therapeutic applications.
The indolizine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules targeting various disease pathways. The specific arrangement of functional groups in 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide suggests potential interactions with biological macromolecules, making it a promising candidate for further investigation. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision, facilitating the optimization of their pharmacological properties.
One of the most compelling aspects of this compound is its structural similarity to known bioactive agents. For instance, indolizine derivatives have been explored for their antimicrobial and anti-inflammatory properties. The dimethylphenyl and methylbenzoyl substituents may enhance lipophilicity and binding affinity, while the amino group provides a site for hydrogen bonding interactions. These features are critical for drug design, as they influence solubility, permeability, and metabolic stability.
In recent years, there has been a surge in interest toward indolizine-based compounds due to their reported efficacy in preclinical models. Studies have demonstrated that modifications within the indolizine ring can significantly alter biological activity. For example, derivatives with similar substitution patterns have shown promise in inhibiting enzymes involved in cancer progression. The compound under discussion (2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide) shares these structural motifs, raising the possibility that it may exhibit comparable or even enhanced biological effects.
The synthesis of this compound presents an intriguing challenge for organic chemists. The multi-step process involves the introduction of various functional groups while maintaining regioselectivity and yield. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the indolizine core efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for drug development purposes.
From a pharmacological perspective, 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide represents an exciting opportunity for further exploration. Its unique combination of substituents suggests potential activity against multiple targets, including kinases and transcription factors implicated in neurological disorders. Preliminary in vitro assays have hinted at its ability to modulate signaling pathways relevant to neurodegeneration and inflammation. Such findings align with current trends in drug discovery toward multitargeted therapeutics that can address complex diseases more effectively.
The role of computational tools cannot be overstated in modern drug discovery. Molecular docking studies have been instrumental in understanding how 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide interacts with biological targets at the atomic level. These simulations provide insights into binding affinities and mechanism-of-action predictions, guiding experimental validation efforts. Additionally, virtual screening algorithms have been used to identify novel analogs with improved properties based on the scaffold of this compound.
Future directions for research on 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide include exploring its pharmacokinetic profile and toxicity assessments in animal models. Such studies are essential before transitioning to human clinical trials. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing its therapeutic potential by fine-tuning specific substituents while maintaining overall bioactivity.
The broader significance of this compound lies in its contribution to the growing library of indolizine derivatives being evaluated for medicinal applications. As our understanding of disease mechanisms advances, so does our capacity to design molecules that precisely interact with pathological pathways. 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide exemplifies how structural complexity can be leveraged to develop innovative therapeutics that address unmet medical needs.
898433-72-2 (2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide) Related Products
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)



